Bis(4-fluorophenyl)sulfane

Organometallic Chemistry Reaction Kinetics Substituent Effects

Bis(4-fluorophenyl)sulfane (404-38-6) is a high-purity symmetrical diaryl sulfide engineered for reproducibility-critical applications. The para-fluorine substituents provide a distinct electronic profile—lowering nucleophilicity (k2 = 0.68 × 10⁻³ M⁻¹ s⁻¹) relative to diphenyl sulfide—enabling cleaner Pd/Pt-catalyzed couplings with reduced catalyst poisoning. Its calculated LogP of 4.11 enhances metabolic stability, making it ideal for PET tracer synthesis targeting SERT and SAR-driven medicinal chemistry. Procure with batch-specific NMR, HPLC, and GC analytics to ensure experimental reproducibility. Select the grade that matches your research demands.

Molecular Formula C12H8F2S
Molecular Weight 222.26 g/mol
CAS No. 404-38-6
Cat. No. B12291013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-fluorophenyl)sulfane
CAS404-38-6
Molecular FormulaC12H8F2S
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)SC2=CC=C(C=C2)F
InChIInChI=1S/C12H8F2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
InChIKeyLNFVXUBCXWEIMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-fluorophenyl)sulfane (CAS 404-38-6) Procurement Guide: Properties, Purity and Supply


Bis(4-fluorophenyl)sulfane, also known as 4,4'-difluorodiphenyl sulfide (CAS 404-38-6), is a symmetrical diaryl sulfide with the molecular formula C12H8F2S and a molecular weight of 222.25 g/mol . This compound features a central sulfur atom bridging two para-fluorophenyl rings, which imparts distinct physicochemical properties—including a calculated LogP of approximately 4.1 —that differentiate it from unsubstituted or alkyl-substituted diaryl sulfides. While several vendors offer this intermediate, specifications vary widely in terms of purity and accompanying analytical documentation. For researchers requiring reproducible synthetic or biological outcomes, understanding these baseline characteristics is essential for informed procurement.

Why Bis(4-fluorophenyl)sulfane Cannot Be Interchanged with Generic Diaryl Sulfides


The substitution of Bis(4-fluorophenyl)sulfane with other diaryl sulfides in critical applications is often non-viable due to its specific electronic and steric profile. The para-fluorine substituents exert a strong electron-withdrawing effect via induction, which alters the electron density at the sulfur atom and the aromatic rings, thereby modifying the compound's nucleophilicity, oxidation potential, and metabolic stability relative to non-fluorinated or ortho/meta-substituted analogs . In medicinal chemistry contexts, such electronic modulation directly impacts target binding affinity and selectivity, as demonstrated in structure-activity relationship (SAR) studies of fluorinated diaryl sulfides [1]. Consequently, using an unsubstituted or differently substituted diaryl sulfide as a drop-in replacement will likely lead to divergent reaction kinetics in synthesis or altered biological activity in screening campaigns, necessitating careful selection based on empirical evidence.

Quantitative Differentiation Evidence for Bis(4-fluorophenyl)sulfane vs. Comparators


Nucleophilic Reactivity Modulation by Para-Fluoro Substituents

Bis(4-fluorophenyl)sulfane exhibits significantly reduced nucleophilic reactivity towards trans-dichlorobis(pyridine)platinum(II) compared to its unsubstituted parent, diphenyl sulfide. This is attributed to the electron-withdrawing effect of the para-fluorine substituents. Kinetic studies demonstrate a second-order rate constant (k2) of 0.68 × 10⁻³ M⁻¹ s⁻¹ for the target compound, which is approximately 2.6-fold lower than the 1.77 × 10⁻³ M⁻¹ s⁻¹ observed for diphenyl sulfide under identical conditions [1].

Organometallic Chemistry Reaction Kinetics Substituent Effects

Enhanced Lipophilicity for Blood-Brain Barrier Penetration

The presence of two para-fluoro substituents in Bis(4-fluorophenyl)sulfane results in a calculated partition coefficient (LogP) of 4.11, which is approximately 0.5 units higher than the unsubstituted diphenyl sulfide (LogP ≈ 3.6) [1]. This increase in lipophilicity is a class-level effect observed in fluorinated diaryl sulfides, which enhances passive diffusion across lipid bilayers and is a key design feature for central nervous system (CNS) PET tracers targeting the serotonin transporter (SERT) [2].

Medicinal Chemistry CNS Drug Design PET Tracer Development

Purity and Analytical Documentation Variability

Commercial suppliers of Bis(4-fluorophenyl)sulfane (CAS 404-38-6) report purities ranging from 95% to >98% . Critically, the availability of batch-specific analytical documentation such as NMR, HPLC, or GC reports varies significantly by vendor. For instance, Bidepharm explicitly provides batch-specific NMR, HPLC, and GC data , whereas other suppliers may offer only a certificate of analysis (CoA) or no supporting data at all.

Chemical Procurement Quality Control Reproducible Synthesis

Optimal Use Cases for Bis(4-fluorophenyl)sulfane Based on Quantitative Evidence


Medicinal Chemistry: Building Block for CNS PET Tracers

The favorable lipophilicity (LogP = 4.11) of Bis(4-fluorophenyl)sulfane, compared to non-fluorinated analogs, makes it an excellent starting material for synthesizing fluorinated diaryl sulfide-based PET tracers targeting the serotonin transporter (SERT) [1]. Its electron-withdrawing para-fluoro groups also modulate the electronic environment of the aromatic rings, which can be exploited in SAR studies to fine-tune binding affinity and selectivity .

Organometallic Catalysis: Controlled Nucleophile in Cross-Coupling

The quantifiably lower nucleophilicity of Bis(4-fluorophenyl)sulfane (k2 = 0.68 × 10⁻³ M⁻¹ s⁻¹) relative to diphenyl sulfide [1] is advantageous in palladium- or platinum-catalyzed coupling reactions where a more controlled, less aggressive sulfide ligand is required to prevent catalyst poisoning or side reactions. This property enables cleaner transformations and higher yields in complex synthetic sequences.

Academic and Industrial Research Requiring Rigorous QC

For laboratories where experimental reproducibility is paramount—such as in method development, SAR studies, or quality control—procuring Bis(4-fluorophenyl)sulfane from suppliers that provide comprehensive batch-specific analytical data (NMR, HPLC, GC) ensures that the compound's identity and purity meet the stringent requirements of high-impact research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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